2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid

Overview

Description

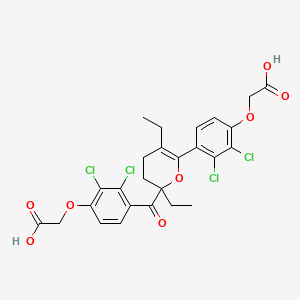

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid is a highly substituted organic compound characterized by a complex polycyclic framework. Its structure features a central 3,4-dihydro-2H-pyran ring substituted with ethyl groups (2,5-diethyl), a 2,3-dichlorophenoxy moiety, and a carboxymethoxy-linked 2,3-dichlorobenzoyl group. This compound’s structural complexity suggests applications in pharmaceutical or agrochemical research, particularly as a synthetic intermediate or bioactive molecule targeting specific receptors or enzymes.

Preparation Methods

Chemical Identity and Significance

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic acid (CAS 25355-92-4) is a dimer formed via Diels-Alder condensation during the degradation of ethacrynic acid, a loop diuretic used to treat edema and hypertension . Its molecular formula is C26H24Cl4O8 , with a molecular weight of 606.3 g/mol . The compound’s structure features two ethacrynic acid moieties linked through a dihydropyran ring, resulting from intermolecular cyclization .

Synthetic Routes and Degradation Pathways

Diels-Alder Condensation in Ethacrynic Acid Formulations

The primary route for generating this dimer involves the Diels-Alder reaction between two ethacrynic acid molecules under specific conditions:

-

Moisture-Induced Degradation :

-

In conventional tablets or lyophilized injections, residual moisture (≥2% w/w) accelerates the dimerization of ethacrynic acid .

-

The reaction proceeds via a conjugate addition mechanism, where the α,β-unsaturated ketone of one ethacrynic acid molecule acts as a dienophile, reacting with the diene system of another molecule .

Key Reaction Parameters :

-

-

Alkaline Hydrolysis of Intermediate :

-

During ethacrynic acid synthesis, hydrolysis of the intermediate 2,3-dichloro-4-[2-dimethylaminomethyl]butyryl-phenoxy acetic acid hydrochloride in alkaline media (pH >10) promotes dimer formation .

-

The use of sodium hydroxide or potassium hydroxide in this step leads to nucleophilic attack, facilitating cyclization .

-

Intentional Synthesis for Analytical Reference Standards

While the dimer is primarily an undesired impurity, its intentional synthesis is necessary for quality control. A patented method involves:

-

Controlled Degradation of Ethacrynic Acid :

-

Crystallization of t-Butylamine Salt :

Factors Influencing Dimer Formation

Moisture Content in Pharmaceutical Formulations

| Moisture Level (% w/w) | Dimer Content (% w/w) | Source Formulation |

|---|---|---|

| ≤1.5 | <0.1 | Stable tablets |

| 2.0–3.0 | 0.2–0.5 | Conventional tablets |

| ≥4.0 | >1.0 | Lyophilized injections |

Maintaining moisture below 1.5% during granulation and compression minimizes dimer formation . Techniques include:

-

Fluidized Bed Drying : Reduces residual moisture in granules to ≤1.2% .

-

Lyoprotectants : Addition of mannitol or trehalose stabilizes ethacrynic acid in injections .

pH and Solvent Effects

-

Alkaline Conditions (pH >10) : Promote hydrolysis of the intermediate, leading to 1.3–2.0% dimer impurity .

-

Acidic Conditions (pH <4) : Suppress dimerization but risk degrading ethacrynic acid into other impurities .

-

Polar Aprotic Solvents : Dimethylformamide and N-methylpyrrolidone increase reaction rates by stabilizing the transition state .

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% H3PO4 (55:45) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.3 ± 0.2 min |

The dimer elutes after ethacrynic acid (Rt = 8.7 min), enabling precise quantification down to 0.05% w/w .

Spectroscopic Data

-

IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O) .

-

1H NMR (DMSO-d6) : δ 1.2–1.4 (m, 12H, CH2CH3), 3.1–3.3 (m, 4H, pyran-H), 4.6 (s, 4H, OCH2CO2H) .

Industrial-Scale Mitigation Strategies

Salt Formation with t-Butylamine

Replacing alkali hydroxides with t-butylamine during ethacrynic acid synthesis reduces dimer content to <0.1% :

-

Process Steps :

-

Advantages :

Lyophilization Optimization

For injectable formulations:

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions can occur under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: DDQ in the presence of protic acids.

Reduction: Sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as oxidized and reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Recent studies have demonstrated that compounds similar to this structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms and carboxymethoxy groups enhances their interaction with bacterial cell walls, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

-

Cancer Research :

- The design of derivatives based on this compound has shown promise in targeting cancer cells. The structural modifications allow for selective binding to cancerous tissues while minimizing effects on healthy cells. Research has indicated that similar compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties :

Agricultural Applications

- Herbicidal Activity :

Quality Control in Pharmaceuticals

- Impurity Analysis :

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple chlorine substitutions and carboxymethoxy groups allow it to form strong interactions with these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key functional groups (e.g., phenoxyacetic acid derivatives, halogenated aromatic systems) but differ in substituents and scaffold complexity. Below is a detailed comparison:

Structural Similarity Analysis

Using graph-based comparison methods (), the compound’s core pyran ring and dichlorophenoxy groups distinguish it from simpler analogs. For example:

- (R)-Methyl 2-(4-hydroxyphenoxy)propanoate (CAS 96562-58-2, Similarity: 0.90): Similar to the above but with a methyl ester, lowering acidity compared to the target compound’s free carboxylic acid .

- 2-(3-Carbamoylphenoxy)acetic Acid (CAS 500866-01-3): Features a carbamoyl group instead of dichloro substituents, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

*Molecular formula inferred from IUPAC name.

Biological Activity

The compound 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid , with the CAS number 25355-92-4 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 606.28 g/mol . The compound is characterized by its melting point of over 66°C (decomposition) and is known to be hygroscopic, requiring storage under inert conditions at temperatures below -20°C . It is slightly soluble in DMSO and methanol, appearing as a white to pale yellow solid .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly through its interaction with specific receptor subtypes and its potential as an anticancer agent. Below are some highlighted activities:

1. Adenosine Receptor Interaction

Studies have shown that derivatives related to the 3,4-dihydro-2H-pyran structure possess significant affinity for adenosine A2A and A3 receptors. These receptors are known to mediate anti-inflammatory actions, suggesting that compounds with similar structures could be beneficial in treating inflammatory conditions .

| Compound | K_i (nM) | Receptor Type |

|---|---|---|

| Compound 3 | 3.76 | A2A |

| Compound 3 | 4.51 | A3 |

2. Anticancer Activity

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a compound showing 61.04% growth inhibition against K-562 leukemia cells at a concentration of . This highlights the potential of similar compounds in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their mechanisms of action:

Case Study 1: Anti-inflammatory Effects

A study focused on the synthesis of adenosine receptor agonists found that compounds with the DHP moiety exhibited anti-inflammatory properties through their action on A2A and A3 receptors. The findings suggest that modifications to the structure can enhance receptor affinity and selectivity .

Case Study 2: Anticancer Screening

Another investigation evaluated the anticancer properties of various pyran derivatives. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also showed promise in modulating metabolic pathways relevant to cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 2,4-dichlorophenoxyacetic acid, and how can reaction conditions be optimized for intermediates like the target compound?

- Answer : A common approach involves dissolving 2,4-dichlorobenzoic acid derivatives in methanol with concentrated sulfuric acid under reflux (4–6 hours), followed by precipitation in ice water, filtration, and recrystallization from ethanol . For multi-step syntheses, intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. Adjusting solvent polarity (e.g., ethanol vs. acetone) can improve yield for sterically hindered intermediates.

Q. How should researchers assess purity and structural fidelity of the compound during synthesis?

- Answer : Use a combination of techniques:

- Spectroscopic Analysis : , , and FT-IR to confirm functional groups (e.g., carboxymethoxy, dihydro-pyran).

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95% recommended).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Reference protocols from analogous 2,4-dichlorophenoxyacetic acid derivatives .

Q. What experimental designs are suitable for initial toxicity screening of this compound?

- Answer : Use in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) with mammalian cell lines (e.g., HEK293, HepG2) and bacterial strains (e.g., Salmonella typhimurium TA98/TA100). Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., benzo[a]pyrene for mutagenicity) are critical. For consistency, follow standardized toxicological frameworks outlined in EPA or ATSDR guidelines .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets, and what computational parameters ensure reliability?

- Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Optimize grid box size to encompass the target’s active site (e.g., COX-2 for anti-inflammatory studies); set exhaustiveness ≥50 for thorough sampling.

- Validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å).

- Studies on analogous 2,4-dichlorophenoxyacetamides demonstrate the importance of halogen bonding and π-π stacking in binding affinity .

Q. What methodologies resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?

- Answer :

- Laboratory Studies : Conduct OECD 301F biodegradation tests under controlled pH/temperature.

- Field Studies : Use split-plot designs with environmental variables (e.g., soil type, microbial activity) as subplots .

- Modeling : Apply fugacity models (e.g., EQC Level III) to predict distribution in air/water/soil.

Q. How can multi-variable experiments evaluate both physicochemical properties and biological activity?

- Answer : Adopt a split-split plot design:

- Main Plots : Physicochemical variables (e.g., logP, solubility).

- Subplots : Biological endpoints (e.g., IC, EC).

- Replicates : 4–6 replicates per condition to account for biological variability .

Q. What strategies validate the compound’s mechanism of action when traditional assays yield ambiguous results?

- Answer : Combine orthogonal methods:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle).

- Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify target enzymes.

Q. Methodological Challenges & Data Analysis

Q. How should researchers address variability in antioxidant activity assays (e.g., DPPH vs. ABTS)?

- Answer :

- Standardization : Use Trolox equivalents for quantification; pre-normalize data to mg compound/mg sample.

- Interference Checks : Test for absorbance overlap from chlorinated aromatic rings.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare assay sensitivities.

Q. What statistical frameworks are optimal for analyzing time-dependent toxicity data?

- Answer : Use mixed-effects models to account for repeated measurements. Variables include:

- Fixed Effects : Dose, exposure time.

- Random Effects : Batch-to-batch variability in compound synthesis.

- Software : R (lme4 package) or SAS PROC MIXED.

Q. How can researchers integrate this compound’s study into broader pharmacological or environmental theories?

- Answer : Align with frameworks such as:

- Adverse Outcome Pathways (AOPs) : Link molecular initiating events (e.g., enzyme inhibition) to population-level effects .

- Structure-Activity Relationships (SARs) : Compare chlorination patterns with known bioactive analogs .

- Theoretical grounding ensures hypothesis-driven experimentation .

Properties

IUPAC Name |

2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYPMBZGOORDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25355-92-4 | |

| Record name | Ethacrynic acid dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025355924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHACRYNIC ACID DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8HAY293UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.